4-Chloro-2-(trifluoromethyl)benzenethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

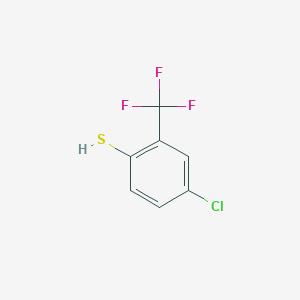

“4-Chloro-2-(trifluoromethyl)benzenethiol” is a chemical compound with the molecular formula C7H4ClF3S . It is related to “4-Chloro-2-(trifluoromethyl)aniline”, which has been studied using Fourier-transform (FT) infrared and FT-Raman spectra .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, “4-Chloro-2-(trifluoromethyl)aniline” has been used in the synthesis of "2-amino-5-chloro 3-(trifluoromethyl)benzenethiol" .Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(trifluoromethyl)benzenethiol” can be represented by the SMILES string "FC(F)(F)c1ccccc1S" . This indicates that the molecule consists of a benzene ring with a trifluoromethyl group, a chlorine atom, and a thiol group attached .Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) derivatives have been increasingly important in a wide range of scientific disciplines, showcasing the significance of benzene derivatives in supramolecular chemistry. Their applications range from nanotechnology to polymer processing and biomedical applications. The self-assembly behavior of BTAs into nanometer-sized rod-like structures stabilized by hydrogen bonding demonstrates the versatile utility of these compounds in designing molecular structures with specific properties (Cantekin, de Greef, & Palmans, 2012).

Environmental Studies

The degradation processes of nitisinone (NTBC), a compound related to 4-Chloro-2-(trifluoromethyl)benzenethiol, highlight the importance of understanding the stability and degradation pathways of such compounds. Nitisinone, initially developed as a herbicide, has found medical applications, underlining the dual impact of these chemicals on both the environment and health. Studies on its stability and degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid, contribute to a better understanding of the environmental behavior and risks associated with these compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Synthetic Methodologies

Fluoroalkylation reactions in aqueous media have seen significant progress, emphasizing the development of environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. These methodologies are crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The review on aqueous fluoroalkylation, including trifluoromethylation and trifluoromethylthiolation, reflects the ongoing efforts to achieve green chemistry standards in the synthesis of fluorine-containing compounds, showcasing the relevance of compounds like 4-Chloro-2-(trifluoromethyl)benzenethiol in modern synthetic chemistry (Song, Han, Zhao, & Zhang, 2018).

properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSJQTNCPAVEEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(trifluoromethyl)benzenethiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2560523.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2560527.png)

![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2560528.png)

![2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2560530.png)

![Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560535.png)

![4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2560538.png)